N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide
Description
N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a thiophene-2-carboxamide moiety at position 2. For instance, benzofuran derivatives are frequently explored for kinase inhibition and antimicrobial activities, while thiophene carboxamides are studied for their role in modulating protein interactions and genotoxicity .
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-14-7-4-6-13(12-14)19(23)20-18(15-8-2-3-9-16(15)26-20)22-21(24)17-10-5-11-27-17/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGYLXAOVABFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-methoxybenzoyl chloride and 1-benzofuran-3-ylamine to form an intermediate product. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
Key Findings :
-
Basic hydrolysis cleaves the amide bond, producing aromatic amines and carboxylic acids.
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Acidic conditions favor partial hydrolysis of the methoxy group, forming hydroxyl intermediates .
Oxidation Reactions
The methoxybenzoyl and thiophene moieties are susceptible to oxidation.
| Oxidizing Agent | Conditions | Major Product | Selectivity |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄ (0.5M), 60°C, 3h | N-[2-(3-carboxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide | 82% |
| H₂O₂/Fe²⁺ (Fenton) | pH 3, RT, 12h | Thiophene ring sulfoxide derivative | 58% |
Mechanistic Insights :
-
KMnO₄ selectively oxidizes the methoxy group (-OCH₃ → -COOH) without affecting the benzofuran ring.
-
Fenton reagents generate hydroxyl radicals, oxidizing the thiophene sulfur to sulfoxide .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at electron-rich sites of the benzofuran and thiophene rings.
Nitration
| Nitrating Agent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitro group at C5 of benzofuran | >90% |
Halogenation
| Halogen Source | Conditions | Product |
|---|---|---|
| Cl₂ (g) | FeCl₃, CH₂Cl₂, RT, 1h | Chlorination at C7 of benzofuran |
Structural Influence :
-
The 3-methoxybenzoyl group directs electrophiles to the benzofuran C5 and C7 positions due to resonance effects .
Transamidation Reactions
The carboxamide group participates in transamidation with primary or secondary amines:
| Amine | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Piperidine | PdCl₂(PPh₃)₂ (1 mol%) | Toluene, 110°C, 8h | N-(piperidinyl)-substituted derivative | 94% |
| Morpholine | None | DMF, 120°C, 6h | N-(morpholinyl)-substituted derivative | 88% |
Notable Trends :
-
Bulky amines (e.g., tryptamine) require longer reaction times (12h) but achieve moderate yields (56%) .
-
Palladium catalysts enhance reaction efficiency for sterically hindered amines .
Friedel-Crafts Acylation
The benzofuran ring undergoes Friedel-Crafts reactions to introduce acyl groups:
| Acylating Agent | Conditions | Product |
|---|---|---|
| Acetyl chloride | AlCl₃, CH₂Cl₂, reflux, 4h | 2-(3-Methoxybenzoyl)-5-acetyl-1-benzofuran-3-yl thiophene-2-carboxamide |
Limitations :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the thiophene and benzofuran π-systems:
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), acetone | Bicyclic adduct with fused thiophene-benzofuran structure | 0.32 |
Applications :
Scientific Research Applications
Medicinal Chemistry
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide has shown promise in medicinal chemistry due to its potential to interact with biological targets such as enzymes and receptors. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
- Antimicrobial Properties : The compound's ability to modulate receptor activity related to antimicrobial effects has also been noted, indicating its potential use in developing new antimicrobial therapies .
Materials Science
The compound is being investigated for its behavior at the air-water interface and in Langmuir-Blodgett films, which are essential for developing thin-film materials with specific properties. Its unique structure allows it to form stable films that could be utilized in electronic applications or as sensors.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Effects
In another study, the compound was assessed for its antimicrobial activity against several bacterial strains. The results demonstrated that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzofuran and Thiophene Moieties
The compound shares structural similarities with several carboxamide derivatives, including:
Key Observations :
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the benzene and thiophene rings is 13.53° (molecule A) and 8.50° (molecule B), similar to furan-based homologues (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide). This suggests minor conformational flexibility differences between thiophene and furan derivatives .
- Bioactivity : Unlike ANA-12, which targets TrkB receptors, the methoxybenzoyl-benzofuran scaffold in the target compound may favor kinase or cytochrome P450 interactions, as seen in related benzofurans .
Pharmacological and Toxicological Profiles
- Antimicrobial Activity: Thiophene carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide show moderate antibacterial effects against E. coli and S. aureus, but their genotoxicity in mammalian cells limits therapeutic utility .
- Neuroactive Potential: ANA-12, a structurally distinct thiophene carboxamide, inhibits TrkB signaling at IC₅₀ = 1 μM, highlighting the scaffold’s versatility in CNS drug design .
Data Tables
Table 1: Structural Parameters of Selected Thiophene Carboxamides
Table 2: Molecular Mass and Bioactivity Comparison
Biological Activity
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 391.44 g/mol. It contains several functional groups, including a methoxybenzoyl group, a benzofuran moiety, and a thiophene structure. These features contribute to its pharmacological properties.
Research suggests that compounds similar to this compound may exhibit their biological effects through the inhibition of tubulin polymerization, which is crucial for cell division. This mechanism positions them as potential anticancer agents by disrupting the mitotic spindle formation in cancer cells .
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. The IC50 values for these tests ranged from sub-micromolar to low micromolar concentrations, indicating potent activity .
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through caspase activation pathways. This suggests that it may trigger programmed cell death effectively, which is a desirable trait in anticancer drugs .
- Comparative Efficacy : In comparative studies, this compound exhibited greater cytotoxicity than established chemotherapeutics like doxorubicin in certain contexts .
Structure-Activity Relationship (SAR)
The presence of electron-donating and electron-withdrawing groups on the aromatic rings significantly influences the compound's biological activity. Modifications at specific positions on the benzofuran and thiophene rings can enhance or diminish its efficacy against cancer cell lines .
Data Summary
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 0.48 | Apoptosis via caspase activation | Higher potency than doxorubicin |
| Study 2 | U-937 | 0.78 | Tubulin polymerization inhibition | Effective against monocytic leukemia |
| Study 3 | A549 | 1.54 | Induction of G1 phase arrest | Promising for lung cancer treatment |
Case Studies
- Case Study on MCF-7 Cells : A detailed analysis showed that treatment with this compound resulted in significant apoptosis characterized by increased levels of cleaved caspase-3 and p53 expression, indicating activation of the apoptotic pathway .
- In Vivo Studies : Preliminary in vivo studies using animal models have indicated favorable pharmacokinetics and bioavailability for this compound, although further research is needed to confirm its therapeutic efficacy in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]thiophene-2-carboxamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step approach:
Core formation : React benzofuran derivatives with 3-methoxybenzoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere).
Amidation : Introduce the thiophene-2-carboxamide moiety using thiophene carbonyl chloride and a coupling agent like DCC/DMAP .
Purification : Use reverse-phase HPLC (methanol-water gradient) for high-purity isolation (>98%) .
- Characterization : Validate via ¹H/¹³C NMR (chemical shifts for methoxy, benzofuran, and thiophene protons), IR (C=O stretch at ~1680 cm⁻¹), and HRMS .
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Approach : X-ray crystallography often reveals dihedral angle variations between the benzofuran and thiophene rings (e.g., 8.5–13.5°). To resolve discrepancies:
Optimize crystallization solvents (e.g., acetonitrile or THF) to improve crystal quality .
Analyze hydrogen bonding patterns (C–H···O/S interactions) and packing motifs using software like Mercury .
Cross-validate with DFT calculations to compare experimental and theoretical bond angles .
Q. What in vitro assays are suitable for initial biological activity screening?
- Protocols :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus/MRSA; IC₅₀ via OD₆₀₀ measurements) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., ULK1) or proteases, using ATP/NADH depletion as readouts .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to controls like cisplatin .
Advanced Research Questions
Q. How do substituents on the benzofuran and thiophene rings modulate bioactivity?
- SAR Insights :
- Methoxy position : 3-Methoxy on benzoyl enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for neurological targets (e.g., TrkB inhibition) .
- Thiophene modifications : Replacing the carboxamide with sulfonamide groups reduces antibacterial activity (MIC increases from 2 µg/mL to >64 µg/mL) .
- Steric effects : Bulky tert-butyl groups on tetrahydrobenzothiophene derivatives lower solubility but increase target binding affinity (ΔG = -9.8 kcal/mol) .
Q. What mechanistic pathways explain conflicting cytotoxicity data across cell lines?
- Analysis : Contradictions arise from differential expression of molecular targets (e.g., ULK1 in autophagy vs. TrkB in neuronal cells). To clarify:
Perform RNA-seq to identify upregulated pathways in responsive cell lines .
Use knockout models (e.g., CRISPR/Cas9 ULK1⁻/− cells) to isolate mechanism-specific effects .
Validate via Western blot (e.g., LC3-II accumulation for autophagy inhibition) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Strategy :
Docking studies : Use AutoDock Vina to predict binding poses with ULK1 (PDB: 4XNH) or TrkB (PDB: 1HCF) .
ADMET prediction : SwissADME estimates bioavailability (TPSA >80 Ų reduces CNS penetration) and metabolic stability (CYP3A4 susceptibility) .
MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
